头孢地嗪

描述

Cefodizime is a third-generation cephalosporin antibiotic with broad-spectrum activity against aerobic gram-positive and gram-negative bacteria . It is used clinically to treat upper and lower respiratory tract infections, urinary tract infections, and gonorrhea . Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins, leading to the eventual death of the bacterial cell .

科学研究应用

Cefodizime has a wide range of scientific research applications. In chemistry, it is used to study the formation and characterization of metal ion complexes . In biology and medicine, cefodizime is used to treat bacterial infections and to study the mechanisms of antibiotic resistance . It has been shown to be effective against a variety of bacterial species, including Enterobacteriaceae, Staphylococcus, Streptococcus, Haemophilus, and Neisseria . Cefodizime is also used in clinical trials to evaluate its efficacy and safety in treating different types of infections .

作用机制

Cefodizime exerts its effects by targeting penicillin-binding proteins (PBPs) 1A/B, 2, and 3, which are involved in the synthesis of bacterial cell walls . By binding to these proteins, cefodizime inhibits the final stages of cell wall synthesis, leading to cell lysis and death . This mechanism is similar to that of other beta-lactam antibiotics, which also target PBPs to disrupt cell wall synthesis .

生化分析

Biochemical Properties

Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are crucial for bacterial cell wall synthesis. By inhibiting these proteins, Cefodizime disrupts the cell wall structure, leading to the eventual death of the bacterial cell .

Cellular Effects

Cefodizime has demonstrated superior clinical efficacy that could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Molecular Mechanism

The molecular mechanism of Cefodizime involves its interaction with penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . By binding to these proteins, Cefodizime inhibits the synthesis of the bacterial cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

In clinical trials, side-effects possibly or probably related to Cefodizime occurred in only 1.34% of patients . The most frequent clinical adverse effects were related to the gastrointestinal tract or were skin reactions . In laboratory evaluation, the hematological parameters showed the expected changes in response to the cure of the infectious process .

Dosage Effects in Animal Models

In animal models, prophylactic administration of Cefodizime increases the survival of some strains of mice after challenge with Toxoplasma gondii or Candida albicans . Its curative effect in infections due to members of the Enterobacteriaceae is better than that expected from in vitro MIC determinations .

Metabolic Pathways

The specific metabolic pathways that Cefodizime is involved in are not fully annotated yet . Like other cephalosporins, it is expected to be metabolized in the liver and excreted via the kidneys.

Transport and Distribution

Cefodizime penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .

Subcellular Localization

Given its mechanism of action, it is expected to localize in the periplasmic space of bacteria where it interacts with penicillin-binding proteins to exert its bactericidal effect .

准备方法

Cefodizime can be synthesized through various methods. One method involves the use of 7-aminocephalosporanic acid as a starting material, which undergoes a series of reactions including iodination and silylation protection to generate the parent nucleus for cefodizime . Another method involves the use of an enzyme-catalyzed process to synthesize cefodizime sodium, which results in a high yield and purity of the product . Industrial production methods often involve the use of boron trifluoride gas or boron trifluoride complex as an acid catalyst .

化学反应分析

Cefodizime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions such as copper, zinc, iron, cobalt, and aluminum . These complexes can affect the antibacterial activity of cefodizime, with some metal complexes showing reduced activity against certain bacteria . Common reagents used in these reactions include metal salts and organic solvents . The major products formed from these reactions are the metal ion complexes of cefodizime .

相似化合物的比较

Cefodizime is similar to other third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefuroxime . cefodizime has a longer elimination half-life and may have immunomodulatory properties that enhance its efficacy in vivo . Unlike some other cephalosporins, cefodizime is effective against certain strains of bacteria that are resistant to other antibiotics . This makes cefodizime a valuable alternative in the treatment of infections caused by resistant bacterial strains .

Similar Compounds::- Cefotaxime

- Ceftriaxone

- Cefuroxime

- Ceftizoxime

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefodizime involves the reaction of a cephalosporin nucleus with a pyridinium salt to form the desired compound.", "Starting Materials": ["7-aminocephalosporanic acid", "3-(2-thienyl)acrylic acid", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "4-dimethylaminopyridine", "tetrahydrofuran", "water", "sodium hydroxide", "hydrochloric acid"], "Reaction": ["1. 7-aminocephalosporanic acid is reacted with 3-(2-thienyl)acrylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine in tetrahydrofuran to form the intermediate product.", "2. The intermediate product is then treated with a pyridinium salt in water to form the final product, Cefodizime.", "3. The final product is isolated and purified using standard techniques such as filtration, crystallization, and chromatography.", "4. The purity and identity of the final product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry."] } | |

CAS 编号 |

69739-16-8 |

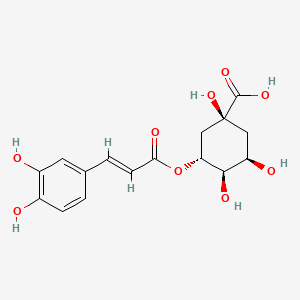

分子式 |

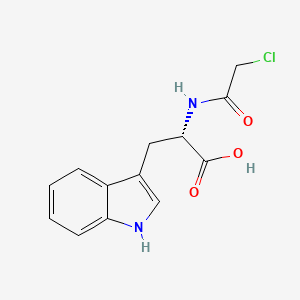

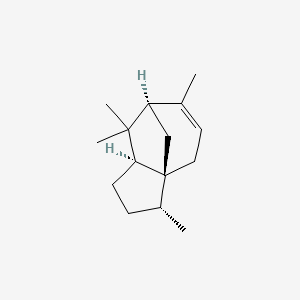

C20H20N6O7S4 |

分子量 |

584.7 g/mol |

IUPAC 名称 |

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12- |

InChI 键 |

XDZKBRJLTGRPSS-ROTLSHHCSA-N |

手性 SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |

SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |

规范 SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |

外观 |

Solid powder |

其他 CAS 编号 |

69739-16-8 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cefodizime cefodizime disodium cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer HR 221 HR-221 Modivid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)

![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)